1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-2-1-3-10(12)9-13(17)16-7-5-11(15)6-8-16/h1-4,11H,5-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLSDSYLKZIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 111782-99-1)
- Structural Difference : The 2-fluorophenyl group is replaced with a 4-methoxyphenyl group.
- Impact : Methoxy groups improve solubility due to their polar nature but may reduce membrane permeability compared to fluorine. The para-substitution alters steric and electronic interactions with target sites.
- Molecular Formula : C₁₄H₂₀N₂O₂ .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)
- Structural Difference: Fluorine is at the para position of the phenyl ring, and the piperidine lacks the 4-amino substituent.
- Para-fluorine may exhibit different electronic effects compared to ortho-substitution .
Heterocyclic Replacements
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 1153132-01-4)
- Structural Difference : The 2-fluorophenyl group is replaced with a thiophene ring.
- Impact : Thiophene introduces sulfur-mediated interactions (e.g., van der Waals, π-stacking) and reduces molecular weight (224.32 g/mol vs. 238.28 g/mol). This may alter metabolic stability and target selectivity .
Pyridine-Thiazole Hybrid Derivatives (E.g., (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]ethanone)
- Structural Difference : Incorporates a thiazole-pyridine scaffold instead of piperidine.
- Impact: Thiazole rings enhance rigidity and may improve binding to kinases (e.g., c-Met, CDK1).
Functional Group Modifications
α-Ketothioamide Derivatives (E.g., 1-(2-fluorophenyl)-2-morpholino-2-thioxoethanone)
- Structural Difference : The ketone oxygen is replaced with a thioxo group, and morpholine substitutes piperidine.
- Impact : Thioxo groups increase electron-withdrawing effects, altering reactivity. Morpholine improves solubility but may reduce blood-brain barrier penetration compared to piperidine .
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone
- Structural Difference : A pyrrole ring replaces the phenyl group, and pyrrolidine substitutes piperidine.
- Impact : Pyrrole’s aromaticity enables distinct binding modes, while pyrrolidine’s five-membered ring offers conformational flexibility. This may enhance selectivity for ubiquitin-specific proteases (e.g., USP14) .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogs
Physicochemical and Stability Considerations
- Isomerization Dynamics: Substituents near the carbonyl group (e.g., 2-fluorophenyl) influence isomerization rates. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent NMR shifts due to restricted rotation .
- Metabolic Stability : Thiophene-containing analogs () may resist oxidative metabolism better than phenyl derivatives due to sulfur’s electron-rich nature .
Biological Activity
1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone, a compound featuring a piperidine ring with an amino group and a fluorophenyl moiety, has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17FN2O
- Molecular Weight : 236.28 g/mol
- CAS Number : 1587063-75-9
The presence of the fluorine atom in the 2-position of the phenyl ring significantly influences the compound's reactivity and biological interactions, distinguishing it from similar compounds .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, although precise pathways can vary based on the application context. The compound has been studied for its potential roles in cancer therapy, neurodegenerative disease treatment, and as an anti-inflammatory agent.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through various mechanisms:
- Cytotoxicity : In studies involving FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin. The structural characteristics contributed to better binding with cancer cell targets .
- Inhibition of IKKb : The compound has shown potential in inhibiting IKKb, a key regulator in NF-kB signaling pathways associated with cancer progression .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment. The introduction of the piperidine moiety has been shown to enhance brain exposure and improve inhibition efficiency .
Anti-inflammatory Properties
The modulation of inflammatory pathways through the inhibition of specific enzymes is another area where this compound shows promise. Its structural features may enhance interactions with inflammatory mediators, potentially leading to therapeutic applications in chronic inflammatory conditions.
Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in FaDu cells | |
| Neuroprotection | AChE and BuChE inhibition | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Cytotoxicity Study :
- Neurodegenerative Disease Research :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Nucleophilic substitution of 4-aminopiperidine with a halogenated intermediate (e.g., 2-(2-fluorophenyl)ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2 : Acylation of the intermediate using acetyl chloride or chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Optimization : Adjust temperature (50–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 amine:electrophile ratio). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of the fluorophenyl group (¹H/¹³C NMR) and piperidine ring conformation (²D NOESY) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₁₆FN₂O⁺) .
- X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology :
- In vitro binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine scaffold’s prevalence in neuroactive compounds .
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based activity assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology :
- Substituent variation : Synthesize analogs with modified fluorophenyl groups (e.g., para- vs. ortho-fluoro) or piperidine N-alkylation to enhance lipophilicity/logP .
- Biological testing : Compare analogs’ potency in dose-response assays (e.g., cAMP modulation for GPCR targets). Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities .
- Key SAR Parameters :
| Substituent Position | Bioactivity (IC₅₀, nM) | logP |
|---|---|---|
| 2-Fluorophenyl | 120 ± 15 | 2.1 |
| 4-Fluorophenyl | 85 ± 10 | 2.3 |
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Re-evaluate docking parameters : Adjust protonation states of the piperidine amine (pH-dependent) and include solvent effects (explicit water models) .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetics .
Q. How can the mechanism of action be elucidated for targets influenced by this compound?
- Methodology :
- Target deconvolution : Employ affinity chromatography with a biotinylated analog and pull-down assays coupled with LC-MS/MS for protein identification .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK pathways) .
Q. What methods are suitable for evaluating in vitro and in vivo toxicity?
- Methodology :
- In vitro : MTT assay on HEK293 or HepG2 cells (72-hour exposure, IC₅₀ > 50 µM suggests low cytotoxicity) .
- In vivo : Acute toxicity in rodent models (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT/AST) .
Methodological Considerations
- Crystallography : SHELX programs (SHELXD/SHELXE) enable high-resolution structure determination, critical for confirming stereochemistry .
- Purification : Recrystallization in methanol (39–45% recovery) minimizes impurities vs. column chromatography .
- Safety : Follow GHS protocols for handling amines and ketones (use fume hoods, PPE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
